N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
This compound is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a methylsulfonyl group at the 4-position. The thiophene-2-carboxamide moiety is linked to the thiazole ring via an N-(2-(dimethylamino)ethyl) side chain, with the entire structure forming a hydrochloride salt.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S3.ClH/c1-19(2)9-10-20(16(21)13-7-5-11-24-13)17-18-15-12(25-17)6-4-8-14(15)26(3,22)23;/h4-8,11H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCXQBLHOPXMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative.
Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Introduction of the dimethylaminoethyl group: This step involves the alkylation of the intermediate compound with dimethylaminoethyl chloride.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C24H31N3O3S2
- Molecular Weight : 473.7 g/mol
- IUPAC Name : N-[2-(dimethylamino)ethyl]-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
The presence of functional groups such as dimethylamino and methylsulfonyl enhances its pharmacological potential, suggesting diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride exhibit antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest that the compound may also demonstrate similar effects due to structural similarities .
Anticancer Potential
The compound has been evaluated for its anticancer properties in various studies. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation .
A notable study indicated that derivatives of thiazole compounds showed cytotoxic activity against several human cancer cell lines, including colon and cervical cancer cells. This suggests a promising role for this compound in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding modes of this compound with various biological targets. These studies utilize software such as AutoDock and Schrodinger to predict how the compound interacts with specific proteins involved in disease processes. The results support the hypothesis that the compound can effectively bind to target receptors, potentially modulating their activity .
Interaction with G Protein-Coupled Receptors (GPCRs)
The compound is believed to interact with G Protein-Coupled Receptors, which play a crucial role in numerous physiological processes. This interaction may lead to downstream effects that could enhance its therapeutic efficacy in treating various conditions, including cancer and infections .
Case Study on Antimicrobial Efficacy
A specific study assessed the antimicrobial effects of related thiazole compounds against Escherichia coli and Staphylococcus aureus. The results demonstrated a dose-dependent reduction in bacterial viability, supporting the potential application of this compound as an antimicrobial agent .
Clinical Relevance in Oncology
Research exploring thiazole derivatives in cancer therapy highlighted their ability to induce apoptosis in various cancer cell lines, indicating that this compound may also possess similar anticancer properties. The findings suggest that it could be developed further for clinical applications targeting specific types of cancer .
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, particularly those containing benzo[d]thiazole, sulfonyl, or thiophene-carboxamide groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The methylsulfonyl group in the target compound contrasts with the phenylsulfonyl group in compound 12b . Sulfonyl groups generally improve metabolic stability and binding affinity to polar enzyme pockets.
- Fluorine substitution in the 4-fluorobenzo[d]thiazole analog may enhance lipophilicity and membrane permeability compared to the target compound’s methylsulfonyl group.
Pharmacophore Similarities :
- The thiazole/benzothiazole core is conserved across all compared compounds, underscoring its role in bioactivity. For example, compound demonstrated kinase inhibition due to its planar thiazole-amine system interacting with ATP-binding sites .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling of pre-functionalized benzo[d]thiazole and thiophene-carboxamide units, analogous to methods in , where hydrazinecarbothioamides were cyclized to form triazoles.
Spectral and Analytical Data Comparison
Table 2: Spectral Characteristics
- IR Analysis : The target compound’s expected νC=S and νNH align with tautomeric 1,2,4-triazoles in , though its hydrochloride salt may shift NH stretching frequencies.
- NMR: The dimethylaminoethyl group’s protons (~δ 2.2–2.8) and thiophene ring protons (~δ 6.8–7.5) distinguish it from analogs like , which exhibit imine (CH=N) protons at δ ~8.5 .
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, a thiophene ring, and a dimethylaminoethyl group. Its empirical formula is , with a molecular weight of 288.34 g/mol. The presence of the methylsulfonyl group enhances solubility and may influence biological interactions.
Biological Activities
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with benzothiazole structures have shown effectiveness against various cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells, with IC50 values ranging from 0.004 to 50 μg/mL depending on the specific derivative and cellular context .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX). Studies have shown that certain analogs demonstrate IC50 values in the micromolar range against COX-1 and COX-2, suggesting potential for treating inflammatory conditions .
3. Antimicrobial Activity
Compounds within this class have also exhibited broad-spectrum antimicrobial activities. The minimal inhibitory concentration (MIC) for several derivatives was found to be effective against various bacterial and fungal strains, indicating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure:
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Methylsulfonyl | Enhances solubility | Improves bioavailability |
| Dimethylamino | Increases potency | Affects receptor binding |
| Benzo[d]thiazole | Critical for activity | Essential for anticancer effects |
Case Studies
- Anticancer Efficacy : A study demonstrated that a related compound showed selective cytotoxicity towards cancer cells while sparing normal cells, attributed to its ability to induce apoptosis via mitochondrial pathways .
- Inflammation Model : In vivo studies using animal models of inflammation revealed that the compound significantly reduced edema and inflammatory markers, suggesting its potential utility in treating chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
